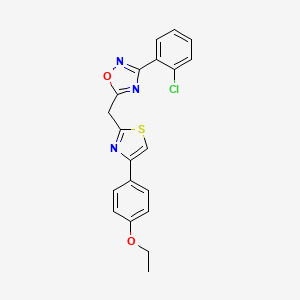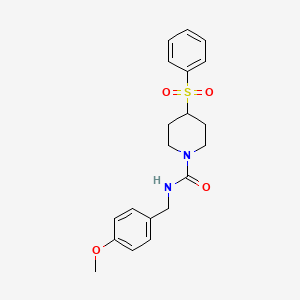![molecular formula C19H21N5O3S B2512146 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040666-16-7](/img/structure/B2512146.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
A study by Clark et al. (1995) explored the synthesis of novel imidazotetrazinones and related bicyclic heterocycles to investigate the mode of action of the antitumor drugs temozolomide and mitozolomide. This research aimed at designing compounds that are isosteric with temozolomide but cannot open to alkylating species, indicating a methodological approach towards creating less toxic and more targeted antitumor agents Clark et al., 1995.
Synthesis and Structural Analysis
Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted detailed structural analysis through X-ray crystallography, revealing insights into the molecular conformation and interactions that stabilize the crystal structure. This work emphasizes the importance of structural characterization in understanding the properties and potential applications of novel compounds Kumara et al., 2018.
Molecular Docking and Anti-diabetic Studies
Ibraheem et al. (2020) hybridized pyrazoline and benzimidazoles derivatives, studying their anti-diabetic potential by screening for α-glucosidase inhibition activity. The research involved synthesizing a new series of compounds and establishing Structure-Activity Relationships (SAR) through molecular docking analysis, indicating a pathway for developing novel anti-diabetic medications Ibraheem et al., 2020.
Antimicrobial Evaluation
Ningaiah et al. (2014) synthesized a series of novel pyrazole integrated 1,3,4-oxadiazoles and evaluated their antimicrobial activity. This study highlights the process of discovering new antimicrobial agents through the synthesis and screening of novel heterocyclic compounds Ningaiah et al., 2014.
Catalyst-Free Synthesis
Liu et al. (2014) reported the catalyst-free synthesis of novel benzamide derivatives through 1,3-dipolar cycloaddition, showcasing an efficient and environmentally friendly method for synthesizing heterocyclic compounds. This approach could be applicable in the synthesis of structurally complex and functionally diverse molecules Liu et al., 2014.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-19(20-10-17-21-15-5-1-2-6-16(15)22-17)18-13-4-3-7-14(13)23-24(18)12-8-9-28(26,27)11-12/h1-2,5-6,12H,3-4,7-11H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQVDAPGIXFVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)

![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)


![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)
![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)



![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)



